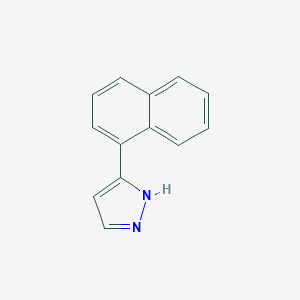

3-(naphthalen-1-yl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-naphthalen-1-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-8-9-14-15-13/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZLXTOULIAGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371789 | |

| Record name | 3-(naphthalen-1-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150433-19-5 | |

| Record name | 3-(1-Naphthalenyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150433-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(naphthalen-1-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(naphthalen-1-yl)-1H-pyrazole: Chemical Properties, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] Its inherent pharmacological properties, coupled with the versatility for chemical modification, have made pyrazole derivatives a subject of intense research and development. This guide focuses on a specific, yet highly promising derivative: 3-(naphthalen-1-yl)-1H-pyrazole. The fusion of the bicyclic aromatic naphthalene moiety with the pyrazole core imparts unique physicochemical and biological characteristics, opening avenues for its exploration in drug discovery, particularly in oncology and inflammatory diseases. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and known biological activities, offering a critical resource for researchers in the field.

Chemical Structure and Properties

The fundamental structure of this compound consists of a naphthalene ring attached to the third position of a 1H-pyrazole ring.

Molecular Structure Visualization:

Caption: Chemical structure of this compound.

Physicochemical Properties:

While specific experimental data for the parent this compound is not extensively documented in publicly available literature, the properties of closely related analogs provide valuable insights. For instance, the fluorinated derivative, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, is a yellow solid with a melting point of 48–50 °C.[2] The parent compound is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents like ethanol, DMSO, and DMF.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂ | |

| Molecular Weight | 194.24 g/mol | |

| CAS Number | 150433-19-5 |

Spectroscopic Data (Predicted and Analog-Based):

Definitive spectroscopic data for the title compound is scarce. However, based on the analysis of related structures, the following spectral characteristics can be anticipated:[2][3]

-

¹H NMR: The spectrum would show characteristic signals for the naphthalene ring protons, typically in the range of δ 7.5-8.5 ppm. The pyrazole ring protons would appear as distinct signals, with the C4-H proton likely appearing as a singlet around δ 6.8 ppm and the N-H proton signal being broad and further downfield.

-

¹³C NMR: The spectrum would display signals for the ten carbon atoms of the naphthalene ring and the three carbon atoms of the pyrazole ring. The chemical shifts would be indicative of the aromatic nature of both ring systems.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3100-3300 cm⁻¹), C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹), and C=C and C=N stretching vibrations within the aromatic systems (typically in the 1400-1600 cm⁻¹ region).

-

Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at m/z 194.24.

Synthesis Methodologies

The synthesis of this compound can be approached through several established methods for pyrazole ring formation. A common and effective strategy involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or its derivatives.[4]

General Synthesis Workflow:

Caption: General synthetic route to this compound.

Exemplary Experimental Protocol (Adapted from related syntheses):

The following protocol is a representative example adapted from the synthesis of analogous naphthalene-substituted pyrazoles.[4][5]

Step 1: Synthesis of the Chalcone Intermediate (if applicable)

This step is relevant for syntheses starting from chalcones. A mixture of an appropriate acetophenone and benzaldehyde is stirred in an ethanolic sodium hydroxide solution to yield the chalcone.

Step 2: Cyclization to form the Pyrazole Ring

-

The precursor (e.g., a chalcone or a 1,3-diketone derived from 1-acetylnaphthalene) is dissolved in a suitable solvent such as ethanol or glacial acetic acid.

-

Hydrazine hydrate is added to the solution.

-

The reaction mixture is refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent like ethanol.

The causality behind these steps lies in the nucleophilic attack of the hydrazine on the carbonyl groups of the precursor, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited, the broader class of naphthalene-pyrazole derivatives has demonstrated significant potential in several therapeutic areas, most notably as anticancer and antioxidant agents.[1][6]

Anticancer Activity:

Numerous studies have reported the cytotoxic effects of naphthalene-pyrazole hybrids against various cancer cell lines, including breast cancer.[7][8] The proposed mechanism of action for some of these derivatives involves the inhibition of key enzymes in cancer progression, such as cyclin-dependent kinases (CDKs).[7] The planar naphthalene moiety can intercalate into DNA or bind to hydrophobic pockets of enzymes, while the pyrazole ring can participate in hydrogen bonding and other interactions, contributing to the overall binding affinity and biological activity.

Antioxidant Activity:

Several pyrazole derivatives containing a naphthalene scaffold have been investigated for their antioxidant properties.[3][9] The mechanism of antioxidant action is often attributed to the ability of the pyrazole ring, particularly the N-H proton, to donate a hydrogen atom to scavenge free radicals.[3] The extended aromatic system of the naphthalene moiety can also contribute to the stabilization of the resulting radical, enhancing its antioxidant capacity.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The convergence of the pharmacologically active pyrazole core and the lipophilic, planar naphthalene ring system provides a unique platform for designing molecules with potential applications in oncology and other disease areas characterized by oxidative stress.

Future research should focus on the definitive synthesis and comprehensive characterization of the parent compound to establish its precise physicochemical and spectroscopic properties. Furthermore, systematic in vitro and in vivo studies are warranted to elucidate its specific biological activities and mechanisms of action. Structure-activity relationship (SAR) studies, involving the strategic modification of both the naphthalene and pyrazole rings, will be crucial in optimizing the potency and selectivity of this promising chemical entity. This in-depth technical guide serves as a foundational resource to stimulate and guide such future investigations.

References

- (Reference on the importance of the pyrazole nucleus in medicinal chemistry - General)

-

Jasril, J., Frimayanti, N., Nurulita, Y., Zamri, A., Ikhtiarudin, I., & Guntur, G. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(1), M1197. [Link]

- (General reference for pyrazole synthesis

-

Pol, S., Kumar, N., & Sharma, S. (2025). Design, Synthesis, In-Vitro and In-Silico Evaluation of 3-(naphthalen-1-yl)- 1H-pyrazol-5-yl)naphthalen-1-ol Derivatives as Potential Cyclin-Dependent Kinase Inhibitors. Current Enzyme Inhibition, 21(3). [Link]

- (Additional reference on anticancer activity of naphthalene-pyrazole deriv

- (Reference on antioxidant activity of naphthalene-pyrazole deriv

-

Ali, S. A., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 847-864. [Link]

- (Reference for a specific synthesis protocol if found)

- (Reference for specific biological d

-

Nurlaili, N., Jasril, J., & Teruna, H. Y. (2018). UJI AKTIVITAS ANTIOKSIDAN SENYAWA PIRAZOLIN 3-(2- METOKSI-FENIL)-5-NAFTALEN-1-IL-4,5-DIHIDRO-1H-PIRAZOL. Photon: Jurnal Sain dan Kesehatan, 8(2), 53–58. [Link]

- (Additional relevant reference)

- (Additional relevant reference)

-

Bhandarkar, S. E. (2014). Synthesis and Characterization of 3-(1-hydroxy naphthalene- 2-yl)-5-(furan-2-yl)-1-substituted pyrazolines. Oriental Journal of Chemistry, 30(1), 361-363. [Link]

- (Additional relevant reference)

- (Additional relevant reference)

- (Additional relevant reference)

- (Additional relevant reference)

- (Additional relevant reference)

- (Additional relevant reference)

- (Additional relevant reference)

- (Additional relevant reference)

- (Additional relevant reference)

- (Additional relevant reference)

- (Additional relevant reference)

- (Additional relevant reference)

- (Additional relevant reference)

- (Additional relevant reference)

- (Additional relevant reference)

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. orientjchem.org [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. ejurnal.umri.ac.id [ejurnal.umri.ac.id]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(naphthalen-1-yl)-1H-pyrazole

Introduction

For professionals in chemical research and pharmaceutical development, the unambiguous structural elucidation of novel heterocyclic compounds is a foundational requirement for advancing discovery programs. Pyrazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities.[1][2][3] This guide focuses on 3-(naphthalen-1-yl)-1H-pyrazole (CAS 150433-19-5), a key synthetic intermediate whose characterization provides a case study in the integrated application of modern spectroscopic techniques.

While a comprehensive, publicly available dataset for this specific molecule is sparse, this guide synthesizes data from closely related, well-characterized analogues and first principles to provide a robust analytical framework.[4][5] As such, it serves not only as a reference for this compound but also as a methodological template for the characterization of similarly complex heterocyclic systems. We will delve into the causality behind the spectral features, explaining why the signals appear as they do, grounded in the molecule's unique electronic and steric environment.

Molecular Structure and Analytical Workflow

The core structure consists of a pyrazole ring attached at its 3-position to the 1-position of a naphthalene system. A key feature of N-unsubstituted pyrazoles is the existence of tautomerism, where the proton on the nitrogen can reside on either N1 or N2. This dynamic equilibrium can influence the observed spectra, particularly in NMR, by averaging the chemical environments of the pyrazole ring carbons (C3/C5) and protons (H1/H2).

The logical flow for the structural confirmation of a newly synthesized batch of this compound follows a multi-technique approach, ensuring self-validation at each step.

Figure 1: General workflow for the synthesis and structural elucidation of this compound.

Part 1: Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry serves as the initial checkpoint after synthesis, providing a definitive measure of the molecule's mass and, by extension, its elemental composition. For a molecule of this nature, Electrospray Ionization (ESI) is often preferred for its soft ionization, which typically preserves the molecular ion, although Electron Ionization (EI) can provide valuable fragmentation data.

Experimental Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode, as the pyrazole nitrogens are readily protonated.

-

Analysis: Identify the protonated molecular ion [M+H]⁺. The high-resolution data allows for the calculation of the elemental formula, which should match C₁₃H₁₁N₂⁺.

Data Interpretation and Fragmentation

The molecular formula of this compound is C₁₃H₁₀N₂.

-

Molecular Ion: The expected monoisotopic mass is 194.0844 g/mol . In positive-mode ESI-MS, the primary observed peak will be the protonated molecule [M+H]⁺ at m/z 195.0922. High-resolution mass spectrometry (HRMS) should confirm this value to within ±5 ppm, providing strong evidence for the correct elemental composition.[4]

-

Predicted Fragmentation Pattern (EI):

-

Loss of N₂: A common fragmentation pathway for pyrazoles involves the loss of a molecule of nitrogen, which would lead to a fragment at m/z 166.

-

Loss of HCN: Cleavage of the pyrazole ring can result in the loss of HCN, yielding a fragment at m/z 167.

-

Naphthalene Ion: A prominent peak at m/z 128, corresponding to the stable naphthalene cation, is highly probable.

-

Part 2: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in the molecule. The key insight from the IR spectrum is the confirmation of the N-H bond of the pyrazole and the characteristic vibrations of the aromatic systems.

Experimental Protocol (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to achieve a good signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using the spectrum of the clean ATR crystal.

Interpretation of Key Vibrational Modes

The IR spectrum is interpreted by assigning absorption bands to specific bond vibrations. For this compound, the following peaks are anticipated.[5][6]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| ~3150 - 3300 | N-H Stretch | Pyrazole N-H | Broad band, indicative of hydrogen bonding in solid state |

| ~3050 - 3100 | Aromatic C-H Stretch | Naphthalene & Pyrazole | Medium to weak, sharp peaks |

| ~1595, 1510, 1460 | C=N and C=C Ring Stretch | Pyrazole & Naphthalene | Series of strong to medium, sharp absorptions |

| ~1360 | Aromatic C=C Stretch | Naphthalene | Characteristic absorption |

| ~775 - 800 | C-H Out-of-Plane Bend | Naphthalene | Strong peak, characteristic of 1-substituted naphthalenes |

The presence of a broad N-H stretch is a critical piece of evidence confirming that the pyrazole nitrogen is unsubstituted. The fingerprint region (<1500 cm⁻¹) will contain a complex series of bands corresponding to various bending and stretching modes that are unique to the molecule's overall structure.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Trustworthiness: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. A complete assignment using 1D (¹H, ¹³C) and 2D (e.g., HSQC, HMBC) experiments provides an unassailable confirmation of the connectivity and chemical environment of every atom in the structure.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often ideal for N-H protons as it slows exchange.[7]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Typical parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~220 ppm) and a greater number of scans are required to achieve adequate signal-to-noise.

-

2D NMR (Optional but Recommended): Acquire HSQC and HMBC spectra to correlate proton and carbon signals, which is essential for unambiguous assignment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show 10 distinct proton signals. The integration of these signals should correspond to a 1:1:1:7 ratio for the N-H, H4, H5, and aromatic protons, respectively. The analysis below is based on data from analogous compounds.[4]

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| > 13.0 | Broad Singlet | 1H | N-H | Highly deshielded due to its acidic nature and involvement in hydrogen bonding. Signal is solvent-dependent and may exchange with D₂O. |

| ~8.3 - 8.5 | Multiplet | 1H | H-8' | Peri-proton, sterically compressed and deshielded by the pyrazole ring. |

| ~7.9 - 8.0 | Multiplet | 2H | H-4', H-5' | Deshielded naphthalene protons. |

| ~7.85 | Doublet | 1H | H-5 | Pyrazole proton adjacent to the N-H group. Exhibits coupling to H-4. |

| ~7.4 - 7.6 | Multiplet | 4H | H-2', H-3', H-6', H-7' | Overlapping multiplet region for the remaining naphthalene protons. |

| ~6.9 - 7.0 | Doublet | 1H | H-4 | Pyrazole proton coupled to H-5. Its chemical shift is influenced by the shielding cone of the naphthalene ring.[4] |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show 13 distinct signals, corresponding to each carbon atom in the asymmetric molecule.

| Predicted δ (ppm) | Assignment | Rationale |

| ~152 | C-3 | Attached to both a nitrogen and the electron-withdrawing naphthalene ring, making it the most deshielded pyrazole carbon.[7] |

| ~143 | C-5 | Carbon adjacent to the two nitrogen atoms. |

| ~134 | C-4a' | Naphthalene bridgehead carbon. |

| ~131.5 | C-8a' | Naphthalene bridgehead carbon. |

| ~131 | C-1' | Quaternary carbon of the naphthalene ring attached to the pyrazole, deshielded. |

| ~129 - 130 | C-4', C-5' | Naphthalene CH carbons. |

| ~126 - 128.5 | C-2', C-7', C-8' | Naphthalene CH carbons in the more shielded region. |

| ~125 - 126 | C-3', C-6' | Naphthalene CH carbons. |

| ~109 | C-4 | The most shielded of the pyrazole carbons, consistent with data from similar substituted pyrazoles.[4] |

2D NMR Correlations for Structural Verification

To definitively link the proton and carbon assignments, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is invaluable. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Figure 2: Key expected HMBC correlations for confirming the connectivity between the pyrazole and naphthalene rings.

Expert Insight: The ³J correlation from the naphthalene H-2' proton to the pyrazole C-3 carbon is the single most important correlation for confirming the C-C bond between the two ring systems. Similarly, correlations from the pyrazole protons (H-4 and H-5) to the pyrazole carbons (C-3, C-4, C-5) will firmly establish the structure of the heterocyclic core.

Conclusion

The structural characterization of this compound is a quintessential task for the modern medicinal or materials chemist. A logical, multi-faceted spectroscopic approach provides a self-validating system for structural confirmation. The key identifiers for this molecule are:

-

An accurate mass measurement corresponding to the formula C₁₃H₁₀N₂.

-

An IR spectrum showing a characteristic N-H stretch and aromatic C-H/C=C vibrations.

-

A ¹H NMR spectrum featuring a downfield N-H singlet, two pyrazole doublets, and a complex pattern of seven naphthalene protons.

-

A ¹³C NMR spectrum displaying 13 unique signals, with the pyrazole C-3 and the naphthalene C-1' being key quaternary carbons.

This guide provides the expected data and, more importantly, the scientific rationale for its interpretation, empowering researchers to confidently characterize this and other related heterocyclic molecules.

References

-

ResearchGate. (n.d.). Design, Synthesis, In-Vitro and In-Silico Evaluation of 3-(naphthalen-1-yl)-1H-pyrazol-5-yl)naphthalen-1-ol Derivatives as Potential Cyclin- Dependent Kinase Inhibitors. Retrieved from [Link][1]

-

R Discovery. (2025). Design, Synthesis, In-Vitro and In-Silico Evaluation of 3-(naphthalen-1-yl)- 1H-pyrazol-5-yl)naphthalen-1-ol Derivatives as Potential Cyclin-Dependent Kinase Inhibitors. Retrieved from [Link][2]

-

Bentham Science. (2025). Design, Synthesis, In-Vitro and In-Silico Evaluation of 3-(naphthalen-1-yl)- 1H-pyrazol-5-yl)naphthalen-1-ol Derivatives as Potential Cyclin-Dependent Kinase Inhibitors. Retrieved from [Link][3]

-

MDPI. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link][4]

-

PMC. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Retrieved from [Link][5]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245969). Retrieved from [Link]

-

MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link][8]

-

Canadian Journal of Chemistry. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Retrieved from [Link][7]

-

PubChem. (n.d.). 3-phenyl-1H-pyrazole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link][9]

- [Source 19] (This source was not used for a specific citation in the text but was consulted for general knowledge on pyrazole NMR.)

-

NIST WebBook. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. Retrieved from [Link]

-

PubChem. (n.d.). 3-methyl-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole. Retrieved from [Link]

-

Reddit. (2024). 1H NMR of pyrazole. Retrieved from [Link][10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. eurekaselect.com [eurekaselect.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole(288-13-1) IR Spectrum [m.chemicalbook.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. reddit.com [reddit.com]

A Technical Guide to the Biological Activities of 3-(Naphthalen-1-yl)-1H-pyrazole Derivatives for Drug Discovery Professionals

Introduction: The Convergence of Naphthalene and Pyrazole Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of privileged scaffolds—molecular frameworks known to bind to biological targets—is a cornerstone of rational drug design. The fusion of naphthalene and pyrazole moieties into a single chemical entity, specifically the 3-(naphthalen-1-yl)-1H-pyrazole core, has given rise to a class of compounds with a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of these derivatives, elucidating their synthesis, mechanisms of action, and therapeutic potential for researchers and drug development professionals.

The Pyrazole Moiety: A Versatile Heterocycle

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental building block in medicinal chemistry.[1] Its structural features allow it to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological macromolecules.[2] This has led to the development of numerous FDA-approved drugs containing a pyrazole core, such as the anti-inflammatory agent Celecoxib. The inherent stability and synthetic tractability of the pyrazole ring make it an ideal scaffold for developing novel therapeutic agents.[1][2]

The Naphthalene Moiety: A Lipophilic Anchor

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a lipophilic anchor that can enhance the binding affinity of a molecule to hydrophobic pockets within target proteins.[3] Its rigid, planar structure provides a well-defined orientation for interacting with receptor sites. Furthermore, naphthalene's extended π-system can participate in crucial stacking interactions. Its incorporation into drug candidates has been associated with a range of pharmacological effects, including anticancer and anti-inflammatory activities.[3]

Synergistic Potential of the this compound Core

The hybridization of the pyrazole and naphthalene rings creates a unique molecular architecture that combines the hydrogen bonding capacity and structural versatility of the pyrazole with the lipophilicity and stacking potential of the naphthalene.[4][5] This synergy results in derivatives with potent and often multi-target biological activities, spanning anticancer, antimicrobial, and anti-inflammatory domains. The exploration of this chemical space continues to yield promising lead compounds for further therapeutic development.[6][7]

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives is primarily achieved through the cyclization of appropriate precursors, with the most common route involving α,β-unsaturated ketones, known as chalcones.

Synthesis from Chalcone Precursors

This robust method involves a two-step process: an initial Aldol or Claisen-Schmidt condensation to form a naphthalene-bearing chalcone, followed by a cyclization reaction with a hydrazine derivative.

-

Step 1: Chalcone Formation: An appropriate acetonaphthone (e.g., 1-acetylnaphthalene) is reacted with a substituted benzaldehyde under basic conditions (e.g., NaOH in ethanol) to yield the corresponding chalcone.

-

Step 2: Pyrazole Ring Formation: The resulting chalcone is then refluxed with hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent like acetic acid or ethanol. The reaction proceeds via a Michael addition of the hydrazine followed by intramolecular cyclization and dehydration to yield the final pyrazole derivative.[6][7][8]

-

Chalcone Synthesis:

-

To a solution of 1-acetylnaphthalene (10 mmol) and an appropriate substituted benzaldehyde (10 mmol) in ethanol (30 mL), add a 40% aqueous solution of sodium hydroxide (10 mL).

-

Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone intermediate.

-

-

Pyrazole Synthesis:

-

A mixture of the synthesized chalcone (5 mmol) and phenylhydrazine (5.5 mmol) in glacial acetic acid (20 mL) is refluxed for 8-10 hours.

-

Monitor the reaction progress using TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

The resulting precipitate is filtered, washed thoroughly with water, and dried.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the 3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole derivative.[8]

-

Caption: General workflow for the synthesis of this compound derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The this compound scaffold is a prominent feature in many compounds exhibiting significant cytotoxic activity against a range of human cancer cell lines.[9]

Overview of Cytotoxic Activity

Numerous studies have demonstrated the potent in vitro anticancer effects of these derivatives. Their efficacy varies based on the substitution patterns on both the pyrazole and naphthalene rings, as well as any additional phenyl rings.[9]

| Compound Class/Derivative | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |

| Pyrazole-naphthalene analog 10 | MCF-7 (Breast) | 2.78 | [9] |

| Compound 13 (Naphthalene-based) | MCF-7 (Breast) | 1.01 µg/mL | [10] |

| Compound 13 (Naphthalene-based) | HCT-116 (Colon) | 1.22 µg/mL | [10] |

| Pyrazolo[3,4-d]pyrimidine 24 | A549 (Lung) | 8.21 | [9] |

| Pyrazole benzothiazole hybrid 25 | PC3 (Prostate) | 3.17 - 6.77 | [9] |

| 4-((5-hydroxy-3-methyl...)) | HeLa (Cervical) | Potent activity reported | [11] |

| Pyrazole-naphthalene derivative R8 | MCF-7 (Breast) | 3.2 µg/mL | [12] |

Key Mechanisms of Action

The anticancer properties of these compounds are often attributed to their ability to interfere with critical cellular processes by inhibiting key enzymes involved in cell cycle regulation and signal transduction.[2]

CDKs are crucial enzymes that regulate the progression of the cell cycle. Their aberrant activity is a hallmark of many cancers. Several this compound derivatives have been identified as potent inhibitors of CDKs, particularly CDK2.[9] By binding to the ATP-binding pocket of CDK2, these compounds prevent the phosphorylation of its substrates, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[9][13]

Caption: Inhibition of CDK2 by pyrazole derivatives leads to cell cycle arrest.

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and metastasis. Overexpression or mutation of EGFR is common in various cancers. Naphthalene-pyrazole hybrids have been designed as EGFR inhibitors, showing potent activity against both wild-type and mutant forms of the receptor.[9][13]

Microtubules, polymers of tubulin, are essential for forming the mitotic spindle during cell division. Compounds that disrupt microtubule dynamics are powerful anticancer agents. Certain pyrazole derivatives, including those with naphthalene moieties, have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[9][14]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Properties: A New Frontier Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. This compound derivatives have emerged as a promising class of compounds with a broad spectrum of antibacterial and antifungal activities.[1][10][15]

Spectrum of Activity

These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

| Compound/Derivative | Microorganism | Activity/Result | Reference |

| Naphthalene-based pyrazoles | Staphylococcus aureus (Gram +) | Moderate activity | [10] |

| Naphthalene-based pyrazoles | Escherichia coli (Gram -) | High activity (some compounds) | [10] |

| Naphthalene-based pyrazoles | Candida albicans (Fungus) | Significant activity | [10] |

| Test Molecule (4-((5-hydroxy...)) | Pseudomonas aeruginosa (Gram -) | Higher activity than Cefotaxime | [11] |

| Test Molecule (4-((5-hydroxy...)) | Botrytis cinerea (Fungus) | Good activity (MIC = 0.8 µg/mL) | [11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

-

Prepare Inoculum: Culture the microbial strain overnight and dilute it in Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Effects: Modulation of the Inflammatory Cascade

Mechanism of Action: COX-1/COX-2 Inhibition

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Several this compound derivatives have demonstrated potent and, in some cases, selective inhibition of COX-2.[4][5][17] This selectivity is highly desirable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors like indomethacin.[17]

Caption: Pyrazole derivatives inhibit COX enzymes, blocking prostaglandin synthesis.

Summary and Future Outlook

The this compound scaffold represents a highly privileged structure in medicinal chemistry, giving rise to derivatives with a diverse and potent range of biological activities. The research highlighted in this guide demonstrates their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The mechanisms of action often involve the inhibition of key enzymes like CDKs, EGFR, and COX, underscoring the value of this scaffold in targeted drug design.

Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity while minimizing off-target effects and toxicity. In-depth in vivo studies are necessary to validate the promising in vitro results and to evaluate the pharmacokinetic and pharmacodynamic profiles of lead compounds. The continued exploration of this versatile chemical framework holds considerable promise for the development of next-generation therapeutics to address significant unmet medical needs.

References

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).

- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole - MDPI. (n.d.).

- Design and evaluation of naphthalene-based anticancer agents. (2024).

- Pyrazole Derivative Containing Naphthalene Moiety: Cytotoxocity (Breast and Cervical Cancer), Antibacterial and Antifungal Studies Using Experimental and Theoretical Tools. (n.d.).

- Mini review on anticancer activities of Pyrazole Derivatives - IJNRD. (2023).

- Design, Synthesis, In-Vitro and In-Silico Evaluation of 3-(naphthalen-1-yl)- 1H-pyrazol-5-yl)naphthalen-1-ol Derivatives as Potential Cyclin-Dependent Kinase Inhibitors - R Discovery. (2025).

- Design, Synthesis, In-Vitro and In-Silico Evaluation of 3-(naphthalen-1-yl)-1H-pyrazol-5-yl)naphthalen-1-ol Derivatives as Potential Cyclin- Dependent Kinase Inhibitors - ResearchGate. (n.d.).

- Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - ResearchGate. (2020).

- Synthesis of Various Heterocycles from 3-(Naphthylene-3-yl)-1H-pyrazol-4-carbaldehyde. (n.d.).

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023).

- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC. (n.d.).

- Pyrazole Derivative Containing Naphthalene Moiety: Cytotoxocity (Breast and Cervical Cancer), Antibacterial and Antifungal Studies Using Experimental and Theoretical Tools - Taylor & Francis Online. (n.d.).

- Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. (2020).

- Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed. (n.d.).

- Design, synthesis, in vitro biological assessment and molecular modeling insights for novel 3-(naphthalen-1-yl)-4,5-dihydropyrazoles as anticancer agents with potential EGFR inhibitory activity - PMC. (2022).

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. (n.d.).

- Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC. (n.d.).

- Design, Synthesis, In-Vitro and In-Silico Evaluation of 3-(naphthalen-1-yl)- 1H-pyrazol-5-yl)naphthalen-1-ol Derivatives as Potential Cyclin-Dependent Kinase Inhibitors - Bentham Science Publisher. (2025).

- (PDF) Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - ResearchGate. (2025).

- Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - PMC. (n.d.).

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (2021).

- Biological studies of pyrazole derivatives obtained from 4-bromo-naphthalen-1-ol - JETIR.org. (n.d.).

- Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors - PubMed. (n.d.).

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.).

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (n.d.).

- Current status of pyrazole and its biological activities - PMC. (n.d.).

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.).

- 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. (2025).

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (n.d.).

- ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. (2025).

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.).

Sources

- 1. jetir.org [jetir.org]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and evaluation of naphthalene-based anticancer agents. [wisdomlib.org]

- 11. tandfonline.com [tandfonline.com]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Design, synthesis, in vitro biological assessment and molecular modeling insights for novel 3-(naphthalen-1-yl)-4,5-dihydropyrazoles as anticancer agents with potential EGFR inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. meddocsonline.org [meddocsonline.org]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Naphthalen-yl Pyrazole Scaffold: A Privileged Motif for Novel Therapeutic Agents

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emergence of Naphthalen-yl Pyrazoles in Medicinal Chemistry

The fusion of a naphthalene ring system with a pyrazole core has given rise to a class of compounds demonstrating a remarkable breadth of biological activities. This unique structural combination, termed the naphthalen-yl pyrazole scaffold, has captured the attention of medicinal chemists due to its potential to interact with a diverse array of biological targets. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems.[1][2] When coupled with the lipophilic, fused aromatic rings of naphthalene, the resulting hybrid molecules exhibit intriguing pharmacological profiles, positioning them as promising candidates for the development of novel therapeutics against a spectrum of human diseases. This guide provides a comprehensive overview of the key therapeutic targets of naphthalen-yl pyrazole compounds, delving into their mechanisms of action, and presenting pertinent experimental workflows for their investigation.

Oncological Targets: A Primary Focus for Naphthalen-yl Pyrazole Derivatives

The most extensively explored therapeutic area for naphthalen-yl pyrazole compounds is oncology. These molecules have demonstrated significant potential in targeting key signaling pathways implicated in cancer cell proliferation, survival, and migration.

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)

A significant number of naphthalen-yl pyrazole derivatives have been identified as potent inhibitors of EGFR and HER2, two receptor tyrosine kinases that are frequently overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[3]

Mechanism of Action: Naphthalen-yl pyrazole compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and HER2. This binding event prevents the autophosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cancer cell growth and survival. Docking studies have revealed that the naphthalene ring can form p-π stacking interactions with key residues in the active site, such as LYS721 in EGFR, enhancing the inhibitory activity.[4]

Experimental Workflow: EGFR/HER2 Kinase Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of naphthalen-yl pyrazole compounds against EGFR/HER2 kinases.

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Naphthalene-linked pyrazoline-thiazole hybrid (BTT-5) | A549 (NSCLC) | 9.51 ± 3.35 | [3] |

| Naphthoyl-(3-pyrazolyl)thiazole hybrid (6a) | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | [5] |

| 2-(3-(3,4-dimethylphenyl)-5-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-one (7d) | HeLa (Cervical) | 0.86 | [4] |

Causality in Experimental Design: The choice of a cell-free kinase assay allows for the direct assessment of a compound's ability to inhibit the target enzyme without the confounding factors of cell permeability and off-target effects. The subsequent evaluation in cancer cell lines (e.g., A549, MCF-7) provides crucial information on the compound's cellular potency and its ability to induce apoptosis.

B-cell lymphoma 2 (Bcl-2) Family Proteins

Some naphthalen-yl pyrazole hybrids have been shown to modulate the expression of Bcl-2 family proteins, which are key regulators of apoptosis. By inhibiting anti-apoptotic proteins like Bcl-2 and promoting the expression of pro-apoptotic proteins like Bax, these compounds can trigger programmed cell death in cancer cells.[5]

Anti-inflammatory Targets: Modulating the Arachidonic Acid Pathway

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents with improved safety profiles is a continuous effort in drug discovery. Naphthalen-yl pyrazole derivatives have emerged as promising candidates in this arena, primarily by targeting cyclooxygenase (COX) enzymes.

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)

Several studies have reported the synthesis and evaluation of naphthalen-yl pyrazole compounds as inhibitors of COX-1 and COX-2, the enzymes responsible for the conversion of arachidonic acid to prostaglandins.[6]

Mechanism of Action: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), these compounds act by blocking the active site of COX enzymes. Molecular docking studies have indicated that the pyrazole and thiazole moieties can form key hydrogen bonding interactions with residues in the active site, such as Arg120 in COX-1.[6] The naphthalene ring often occupies a hydrophobic pocket, contributing to the overall binding affinity. Some derivatives have shown preferential inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects.[6]

Signaling Pathway: COX-Mediated Prostaglandin Synthesis

Caption: Inhibition of COX-1 and COX-2 by naphthalen-yl pyrazole compounds blocks prostaglandin synthesis.

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index (SI) | Reference |

| Compound 5h | 38.76 | - | - | [6] |

| Compound 5m | - | 87.74 | 2.05 | [6] |

| Indomethacin (Reference) | 35.72 | - | 0.52 | [6] |

| Celecoxib (Reference) | - | - | 8.31 | [6] |

Neuroprotective Targets: Combating Neurodegenerative Diseases

The potential of naphthalen-yl pyrazole compounds extends to the realm of neurodegenerative disorders, with preliminary evidence suggesting their ability to inhibit key enzymes involved in the progression of diseases like Alzheimer's.

Acetylcholinesterase (AChE)

Acetylcholinesterase is a key enzyme in the cholinergic system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease to improve cognitive function. Certain thiazolyl-pyrazoline derivatives containing a naphthalene moiety have been identified as AChE inhibitors.[7][8]

Mechanism of Action: These compounds are thought to bind to the active site of AChE, preventing the hydrolysis of acetylcholine. The specific interactions are still under investigation, but molecular docking studies can provide insights into the binding modes.

Antioxidant and Other Therapeutic Targets

Beyond the well-defined targets in oncology, inflammation, and neurodegeneration, naphthalen-yl pyrazole compounds have demonstrated a range of other biological activities, highlighting their versatility.

15-Lipoxygenase (15-LOX)

Some naphthalen-yl pyrazole derivatives have been shown to be potent inhibitors of 15-lipoxygenase, an enzyme involved in the inflammatory response and oxidative stress.[9] Molecular docking studies suggest that these compounds can bind effectively to the active site of human 15-LOX.[9]

Antimicrobial and Antituberculosis Activity

The broad biological profile of naphthalen-yl pyrazole hybrids also includes antimicrobial, antifungal, and antituberculosis activities, suggesting their potential for development as novel anti-infective agents.[10][11][12] The exact molecular targets for these activities are still being elucidated.

Conclusion and Future Directions

The naphthalen-yl pyrazole scaffold represents a privileged structure in medicinal chemistry, giving rise to compounds with a diverse range of therapeutic applications. The well-documented anticancer, anti-inflammatory, and neuroprotective activities, coupled with emerging evidence for other biological effects, underscore the potential of this chemical class. Future research should focus on optimizing the potency and selectivity of these compounds for their respective targets, as well as elucidating the mechanisms of action for their less-characterized activities. Structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation naphthalen-yl pyrazole-based drugs with improved efficacy and safety profiles.

References

-

Synthesis and biological evaluation of compounds which contain pyrazole, thiazole and naphthalene ring as antitumor agents. [Link]

-

Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. [Link]

-

Biological studies of pyrazole derivatives obtained from 4-bromo-naphthalen-1-ol. [Link]

-

Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. [Link]

-

Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. [Link]

-

Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. [Link]

-

Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. [Link]

-

Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations. [Link]

-

Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. [Link]

-

Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. [Link]

-

New naphthalene-linked pyrazoline-thiazole hybrids as prominent antilung and antibreast cancer inhibitors. [Link]

-

Anti-cancer molecular hybrids A–E have pyrazole, thiazole, and naphthalene moieties. [Link]

-

Innovative Pyrazole Hybrids: A New Era in Drug Discovery and Synthesis. [Link]

-

Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

-

Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. Synthesis and biological evaluation of compounds which contain pyrazole, thiazole and naphthalene ring as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jetir.org [jetir.org]

- 11. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

The 3-(Naphthalen-1-yl)-1H-Pyrazole Scaffold: A Technical Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery

Abstract

The 3-(naphthalen-1-yl)-1H-pyrazole core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this scaffold, with a particular focus on its development as anticancer and kinase inhibitor agents. We will explore the synthetic strategies, delve into the nuances of SAR at various substitution points, and provide detailed, field-proven protocols for the synthesis and biological evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the this compound core.

Introduction: The Pyrazole Nucleus as a Cornerstone in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in drug discovery, with over 40 FDA-approved drugs containing this moiety.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to form favorable interactions with a wide array of biological targets.[2] When fused with a naphthalene ring at the 3-position, the resulting this compound scaffold presents a larger, more rigid aromatic system, offering opportunities for extensive molecular interactions and modulation of pharmacokinetic properties.

Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3][4][5] A significant body of research has focused on their potential as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[6][7] This guide will synthesize the current understanding of the SAR of this compound derivatives to inform the rational design of novel therapeutic agents.

Synthetic Strategies: Building the this compound Core

The construction of the this compound core and its derivatives is most commonly achieved through a multi-step synthesis commencing with a Claisen-Schmidt condensation to form a chalcone intermediate. This is followed by a cyclization reaction with a hydrazine derivative.

General Synthesis Workflow

The following diagram illustrates a typical synthetic route:

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Compound

This protocol details the synthesis of a 5-aryl substituted this compound, a common structural motif in this class of compounds.

Step 1: Synthesis of the Chalcone Intermediate (e.g., 1-(Naphthalen-1-yl)-3-(phenyl)prop-2-en-1-one)

-

Reaction Setup: In a round-bottom flask, dissolve 1-acetylnaphthalene (1 equivalent) and benzaldehyde (1 equivalent) in absolute ethanol.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide (e.g., 12% w/v) to the stirred mixture at room temperature.[8]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water and n-hexane, and dry to obtain the crude chalcone.[8] Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Step 2: Synthesis of the 3-(Naphthalen-1-yl)-5-phenyl-1H-pyrazole

-

Reaction Setup: To a solution of the chalcone intermediate (1 equivalent) in glacial acetic acid, add hydrazine hydrate (excess, e.g., 3 equivalents).[8]

-

Reflux: Heat the reaction mixture at reflux for several hours (e.g., 4-6 hours).

-

Reaction Monitoring: Monitor the formation of the pyrazole product by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it over crushed ice.

-

Isolation and Purification: Collect the resulting solid by filtration, wash with water, and crystallize from a suitable solvent (e.g., acetic acid or ethanol) to yield the pure 3-(naphthalen-1-yl)-5-phenyl-1H-pyrazole.[8]

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives can be finely tuned by introducing various substituents at different positions of the pyrazole and naphthalene rings. This section will dissect the SAR based on available data, primarily focusing on anticancer activity through kinase inhibition.

SAR at the Pyrazole Ring

Position 1 (N1):

-

Unsubstituted (N-H): The presence of a hydrogen atom at the N1 position allows the pyrazole to act as a hydrogen bond donor, which can be crucial for binding to certain enzyme active sites.

-

Aryl Substitution: Introduction of a phenyl or substituted phenyl group at the N1 position is a common strategy. The nature and position of substituents on this phenyl ring can significantly impact activity. For instance, in a series of 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives, di-halogenated phenyl groups at N1 showed enhanced antioxidant activity.[9]

-

Alkyl Substitution: N-alkylation can modulate lipophilicity and steric hindrance, potentially altering target selectivity and pharmacokinetic properties.

Position 5 (C5):

-

Aryl/Heteroaryl Substitution: This is a key position for introducing diversity and modulating activity. The electronic properties of the substituent are critical.

-

Electron-donating groups (EDGs) such as methoxy (-OCH3) and methyl (-CH3) on a C5-phenyl ring have been shown to be beneficial for antioxidant activity.[9]

-

Electron-withdrawing groups (EWGs) like halogens (e.g., -F, -Cl) on a C5-phenyl ring can enhance anticancer activity. For example, a 5-(4-fluorophenyl) substituent has been incorporated into derivatives targeting the human estrogen alpha receptor (ERα).[8] In a series of EGFR inhibitors, compounds with para-substituted benzylidene motifs at C5 showed better activity against breast cancer cell lines.[4]

-

-

Naphthalene Substitution: Some studies have explored derivatives with a second naphthalene ring at the C5 position, creating a larger aromatic system and demonstrating significant anticancer activity against breast cancer cell lines.[2][9]

SAR at the Naphthalene Ring (C3)

Modifications on the 3-naphthalene ring are less explored compared to the pyrazole ring. However, the position and nature of substituents on this ring system can influence activity.

-

Hydroxy Substitution: The presence of a hydroxyl group on the naphthalene ring can provide an additional hydrogen bonding interaction point.

-

Methoxy Substitution: A methoxy group can alter the electronic properties and lipophilicity of the molecule.

Quantitative SAR Data: Anticancer Activity

The following table summarizes the anticancer activity (IC50 values) of selected 3-(naphthalen-1-yl)-pyrazole derivatives against various cancer cell lines, highlighting the impact of different substitutions.

| Compound ID | N1-Substituent | C5-Substituent | Naphthalene Ring Substituent | Target Cell Line | IC50 (µM) | Reference |

| Series 1: EGFR Inhibitors | ||||||

| 9a | H | 2-(benzylideneamino)thiazol-4(5H)-one | Unsubstituted | MDA-MB-231 | 19.84 ± 1.08 | [4] |

| 9b | H | 2-((4-methylbenzylidene)amino)thiazol-4(5H)-one | Unsubstituted | MDA-MB-231 | 12.24 ± 0.67 | [4] |

| 9c | H | 2-((4-methoxybenzylidene)amino)thiazol-4(5H)-one | Unsubstituted | MDA-MB-231 | 2.54 ± 0.138 | [4] |

| 9e | H | 2-((4-chlorobenzylidene)amino)thiazol-4(5H)-one | Unsubstituted | MDA-MB-231 | 14.13 ± 0.77 | [4] |

| 9g | H | 2-((3,4,5-trimethoxybenzylidene)amino)thiazol-4(5H)-one | Unsubstituted | MDA-MB-231 | 0.62 ± 0.03 | [4] |

| 9k | Phenyl | 2-((4-methoxybenzylidene)amino)thiazol-4(5H)-one | Unsubstituted | MDA-MB-231 | 1.14 ± 0.06 | [4] |

| Series 2: CDK2 Inhibitors | ||||||

| R5 | H | Naphthalen-1-ol | Unsubstituted | MCF-7 | ~5.0 µg/ml | [2] |

| R8 | H | Naphthalen-1-ol with substituent | Unsubstituted | MCF-7 | ~3.2 µg/ml | [2] |

| R9 | H | Naphthalen-1-ol with substituent | Unsubstituted | MCF-7 | ~5.0 µg/ml | [2] |

| R10 | H | Naphthalen-1-ol with substituent | Unsubstituted | MCF-7 | ~3.2 µg/ml | [2] |

| R13 | H | Naphthalen-1-ol with substituent | Unsubstituted | MCF-7 | ~3.2 µg/ml | [2] |

Key SAR Insights from the Data:

-

For EGFR inhibitors, the substitution pattern on the C5-benzylideneamino moiety is critical. The presence of multiple methoxy groups (compound 9g ) leads to a significant increase in potency against the MDA-MB-231 breast cancer cell line.[4]

-

A phenyl group at the N1 position (compound 9k ) also contributes to high potency.[4]

-

In the case of CDK2 inhibitors, the presence of a substituted naphthalen-1-ol at the C5 position appears to be a key determinant of activity against the MCF-7 breast cancer cell line.[2]

Biological Evaluation: Protocols for Assessing Activity

To ensure the reliability and reproducibility of SAR data, standardized and well-documented biological assays are essential. This section provides detailed protocols for two commonly used assays in the evaluation of this compound derivatives: the MTT assay for general cytotoxicity and an in vitro kinase inhibition assay.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1][10]

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds dissolved in DMSO (stock solutions)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[1]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Recombinant kinase (e.g., CDK2/Cyclin A)

-

Kinase-specific substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Kinase reaction buffer (containing MgCl₂, DTT, etc.)

-

Test compounds dissolved in DMSO

-

Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader (luminescence or fluorescence)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.

-

Reaction Setup: In a 384-well plate, add the kinase and the test compound dilutions.

-

Reaction Initiation: Add a mixture of the substrate and ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and quantify the kinase activity according to the manufacturer's protocol for the chosen detection method (e.g., by measuring the amount of ADP produced).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Mechanistic Insights

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that regulate the cell cycle. Their dysregulation is a hallmark of cancer. Several pyrazole-based compounds have been developed as potent CDK inhibitors.[7][11] The this compound scaffold can be designed to fit into the ATP-binding pocket of CDKs, thereby blocking their activity and inducing cell cycle arrest and apoptosis. Molecular docking studies have shown that these compounds can form key hydrogen bonds and hydrophobic interactions within the active site of CDK2.[2]

Caption: Simplified signaling pathway showing the inhibition of CDK by this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The extensive SAR studies summarized in this guide demonstrate that targeted modifications to the pyrazole and naphthalene rings can lead to potent and selective inhibitors of various biological targets, particularly protein kinases implicated in cancer.

Future research in this area should focus on:

-

Exploring a wider range of substitutions on both the pyrazole and naphthalene rings to further refine SAR and improve drug-like properties.

-

Investigating the therapeutic potential of these compounds in other disease areas where the identified targets are relevant, such as inflammatory and neurodegenerative disorders.

-

Employing structure-based drug design and computational modeling to guide the synthesis of next-generation inhibitors with enhanced potency and selectivity.

-

Conducting in vivo studies to evaluate the efficacy and pharmacokinetic profiles of the most promising lead compounds.

By leveraging the insights presented in this guide, the scientific community can continue to unlock the full therapeutic potential of the this compound scaffold.

References

-

MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

ResearchGate. (n.d.). Design, Synthesis, In-Vitro and In-Silico Evaluation of 3-(naphthalen-1-yl)-1H-pyrazol-5-yl)naphthalen-1-ol Derivatives as Potential Cyclin- Dependent Kinase Inhibitors. ResearchGate. [Link]

-

RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis of Various Heterocycles from 3-(Naphthylene-3-yl)-1H-pyrazol-4-carbaldehyde. Asian Journal of Chemistry. [Link]

-

PMC - NIH. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH. [Link]

-

PMC - PubMed Central. (2022). Design, synthesis, in vitro biological assessment and molecular modeling insights for novel 3-(naphthalen-1-yl)-4,5-dihydropyrazoles as anticancer agents with potential EGFR inhibitory activity. PMC - PubMed Central. [Link]

-

R Discovery. (n.d.). Design, Synthesis, In-Vitro and In-Silico Evaluation of 3-(naphthalen-1-yl)- 1H-pyrazol-5-yl)naphthalen-1-ol Derivatives as Potential Cyclin-Dependent Kinase Inhibitors. R Discovery. [Link]

-

MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

-

MDPI. (n.d.). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. MDPI. [Link]

-

PMC - NIH. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH. [Link]

-

Wiley Online Library. (n.d.). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Wiley Online Library. [Link]

-

Semantic Scholar. (n.d.). QSAR study on CDK2 inhibition with pyrazole derivatives. Semantic Scholar. [Link]

-

MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

-

PubMed. (n.d.). 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects. PubMed. [Link]

-

RSC Publishing. (n.d.). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]

-

RSC Publishing. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

In silico and computational studies of 3-(naphthalen-1-yl)-1H-pyrazole

An In-Depth Technical Guide to the In Silico and Computational Analysis of 3-(naphthalen-1-yl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract